(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Description
This compound belongs to the class of Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivatives, characterized by a stereospecific (2R,3R) configuration. The core structure consists of a propanoic acid backbone with a hydroxyl group at the C2 position, an Fmoc-protected amino group at C3, and a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-16-12-10-15(11-13-16)22(23(27)24(28)29)26-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDXMBNAVMBYJI-DHIUTWEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654615 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217606-50-2 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the hydroxypropanoic acid backbone: This involves the use of specific reagents and catalysts to introduce the hydroxy and carboxylic acid functionalities.
Introduction of the methoxyphenyl group: This step requires the use of appropriate coupling agents to attach the methoxyphenyl group to the backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Fmoc-L-Tyr(4-MeO)-OH is utilized in the design of novel pharmaceuticals due to its ability to mimic natural amino acids while providing additional functional groups that can enhance biological activity. Its methoxy group can improve lipophilicity and bioavailability, making it a valuable candidate in drug formulation.
Peptide Synthesis
As a protected amino acid, Fmoc-L-Tyr(4-MeO)-OH plays a critical role in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide sequences. This method is essential for producing peptides with specific functionalities for therapeutic use.
Drug Development
Research indicates that derivatives of this compound can be used to develop targeted therapies for various diseases, including cancer and neurodegenerative disorders. The ability to modify the side chains allows researchers to tailor the pharmacological profiles of the resulting peptides or small molecules.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of peptides synthesized using Fmoc-L-Tyr(4-MeO)-OH. The results demonstrated that specific peptide sequences exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for developing new anticancer agents .
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of peptides incorporating this compound. The study showed that these peptides could inhibit neuroinflammation and protect neuronal cells from oxidative stress, indicating their potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications and functionalization. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related Fmoc-protected amino acid derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Effects on Solubility: The 4-methoxyphenyl group in the target compound likely improves aqueous solubility compared to nonpolar substituents (e.g., o-tolyl in ), while maintaining moderate hydrophobicity for membrane permeability. Halogenated derivatives (e.g., 4-chlorophenyl ) exhibit higher lipophilicity, making them suitable for hydrophobic binding pockets in drug design.
Stereochemical Influence :
- The (2R,3R) configuration ensures compatibility with SPPS protocols, as seen in related (2S,3S)-configured analogs . Stereochemical mismatches can disrupt peptide chain elongation or folding .
Synthetic Utility :
- The thiol-containing derivative enables site-specific bioconjugation (e.g., maleimide-thiol coupling), critical for antibody-drug conjugates.
- 4-Nitrophenyl analogs are favored in photo-crosslinking applications due to their UV reactivity.
Stability and Storage :
- Most Fmoc-protected derivatives require storage at 2–8°C under anhydrous conditions to prevent hydrolysis .
Biological Activity
The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid, often abbreviated as Fmoc-Amino Acid, is a derivative of amino acids featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is of significant interest in medicinal chemistry and biochemistry due to its potential applications in peptide synthesis and biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.4 g/mol. The Fmoc group is commonly used in solid-phase peptide synthesis, providing protection to the amino group during coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO5 |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid |
The biological activity of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid primarily stems from its role as a building block in peptide synthesis. The specific mechanism of action will depend on the final peptide's structure and its interactions with biological targets, which can include proteins and nucleic acids.
Pharmacological Properties
Compounds similar to this one have been shown to exhibit various pharmacological activities, including:
- Antitumor Activity : Some fluorenone derivatives have demonstrated antiproliferative effects and act as topoisomerase inhibitors, which are crucial for cancer therapy .
- Antioxidant Properties : Fluorenone derivatives are noted for their antioxidant capabilities, which can protect cells from oxidative stress .
- Antimicrobial Activity : Certain derivatives have shown potential antibacterial and antifungal properties .
Case Studies
- Antiproliferative Activity : A study investigated the antiproliferative effects of fluorenone derivatives, demonstrating that modifications in side chains can enhance activity against cancer cell lines. The introduction of linear alkyl groups was found to improve efficacy compared to branched groups .
- Peptide Synthesis : The compound has been utilized in synthesizing biologically active peptides. For example, peptides constructed with Fmoc-protected amino acids have been evaluated for their activity against various biological targets using bioassays.
Synthesis and Applications
The synthesis of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid typically involves multiple steps that allow for the introduction of various functional groups tailored for specific applications in drug design.
Synthesis Steps:
- Protection of Amino Group : The amino group is protected using the Fmoc group.
- Coupling Reactions : The protected amino acid is coupled with other amino acids or peptide fragments.
- Deprotection : The Fmoc group is removed to yield the final peptide product.
Q & A
Q. What are the standard synthetic routes for preparing (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid?
- Methodological Answer : The compound is synthesized via Fmoc-protected amino acid chemistry. A typical route involves:
Fmoc Protection : Reacting the amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic biphasic system (e.g., 1,4-dioxane and sodium carbonate) .
Functionalization : Introducing the 4-methoxyphenyl group via coupling reactions, often using activated esters or carbodiimide-based reagents.
Purification : Reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water is standard for isolating high-purity products .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over- or underprotection of functional groups.
Q. How can researchers safely handle this compound given its toxicity profile?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks (H335 hazard) .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline (P305+P351+P338 protocols) .
- Storage : Store in amber vials under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H, C, and F NMR to confirm stereochemistry and functional group integrity. For example, the methoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H] ~500–550 Da) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR with computational predictions (DFT or molecular modeling software). For example, unexpected downfield shifts in hydroxyl protons may indicate hydrogen bonding with the Fmoc group .
- Isotopic Labeling : Use H or C-labeled analogs to isolate signal overlap in crowded spectral regions .
- Variable Temperature NMR : Detect dynamic effects (e.g., rotameric equilibria) by analyzing peak splitting at different temperatures .
Q. What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining enantiomeric excess (>99%) .
- Catalytic Asymmetric Methods : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance diastereoselectivity during hydroxyl group formation .
- Process Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediate stability and adjust pH/temperature in real time .
Q. How do structural analogs of this compound influence its biological activity in drug discovery?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., replace 4-methoxyphenyl with 3,5-difluorophenyl) and test binding affinity using SPR (Surface Plasmon Resonance) or fluorescence polarization assays .
- Table: Structural Analogs and Activity
| Analog Substituent | Target (e.g., Protease) | IC (nM) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl (Parent) | Enzyme X | 120 | |
| 3,5-Difluorophenyl | Enzyme X | 45 | |
| 2-Bromophenyl | Enzyme Y | 320 |
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide rational design .
Q. What are the critical steps for ensuring reproducibility in peptide coupling reactions using this Fmoc-protected amino acid?
- Methodological Answer :
- Activation Protocol : Use HBTU/HOBt or Oxyma Pure with DIC for efficient coupling; avoid overactivation to prevent racemization .
- Solvent Selection : DMF or NMP is preferred for solubility; test at 0.1 M concentration to balance reactivity and viscosity .
- Deprotection Efficiency : Monitor Fmoc removal with 20% piperidine/DMF (UV monitoring at 301 nm) to prevent incomplete deprotection .
Contradiction Analysis
Q. How should discrepancies between theoretical and observed MS/MS fragmentation patterns be addressed?
- Methodological Answer :
- Collision Energy Optimization : Adjust CE (10–35 eV) to stabilize diagnostic fragments (e.g., Fmoc at m/z 223) .
- Isotopic Purity Check : Confirm reagent isotopic composition (e.g., Br vs. Br in brominated analogs) using isotopic abundance calculators .
- Fragmentation Libraries : Cross-reference with databases like MassBank or NIST to identify common cleavage pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
